molecular formula C16H14Br2O B13872622 2,7-Dibromo-9-propan-2-ylfluoren-9-ol

2,7-Dibromo-9-propan-2-ylfluoren-9-ol

Cat. No.: B13872622
M. Wt: 382.09 g/mol
InChI Key: RCFRPKOOLHOVMN-UHFFFAOYSA-N
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Description

2,7-Dibromo-9-propan-2-ylfluoren-9-ol is a brominated fluorene derivative with a hydroxyl group and an isopropyl substituent at the 9-position.

Properties

Molecular Formula

C16H14Br2O

Molecular Weight

382.09 g/mol

IUPAC Name

2,7-dibromo-9-propan-2-ylfluoren-9-ol

InChI

InChI=1S/C16H14Br2O/c1-9(2)16(19)14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)16/h3-9,19H,1-2H3

InChI Key

RCFRPKOOLHOVMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-propan-2-ylfluoren-9-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions.

Industrial Production Methods

Industrial production of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromo-9-propan-2-ylfluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 9 can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 2,7-Dibromo-9-propan-2-ylfluoren-9-one.

    Reduction: 2,7-Dihydro-9-propan-2-ylfluoren-9-ol.

    Substitution: 2,7-Diamino-9-propan-2-ylfluoren-9-ol or 2,7-Dialkyl-9-propan-2-ylfluoren-9-ol.

Scientific Research Applications

2,7-Dibromo-9-propan-2-ylfluoren-9-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It serves as a fluorescent probe for studying biological processes and interactions.

    Industry: Used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol with structurally related fluorene derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Table 1: Comparative Analysis of Fluorene Derivatives

Compound Name Substituents (Position 9) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications
2,7-Dibromo-9-propan-2-ylfluoren-9-ol* Propan-2-yl, hydroxyl C19H14Br2O 400.13 (calculated) N/A Hypothesized use in organic electronics, cross-coupling reactions
2,7-Dibromo-9-phenyl-9H-fluoren-9-ol Phenyl, hydroxyl C19H12Br2O 416.11 165 Organic synthesis; crystalline solid
9,9-Dioctyl-2,7-dibromofluorene Dioctyl C29H40Br2 572.45 N/A Enhanced solubility in non-polar solvents; OLED applications
2,7-Dibromo-9,9-didodecyl-9H-fluorene Didodecyl C41H64Br2 740.76 N/A Long alkyl chains for polymer/materials science
7-Bromo-9,9-dimethyl-9H-fluorene-2-ol Dimethyl, hydroxyl C15H13BrO 289.17 N/A Limited data; potential pharmaceutical intermediate
2,7-Dihydroxy-9-fluorenone Hydroxyl (positions 2,7) C13H8O3 212.20 N/A Precursor for dyes and pharmaceuticals

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Stability

  • Alkyl Chains : Long alkyl groups (e.g., dioctyl, didodecyl) enhance solubility in organic solvents and reduce melting points, making them suitable for solution-processed materials like OLEDs . Shorter branched chains (e.g., propan-2-yl) may offer a balance between solubility and steric hindrance.
  • Aromatic vs. Alkyl Groups : The phenyl-substituted derivative (2,7-Dibromo-9-phenyl-9H-fluoren-9-ol) exhibits higher rigidity and thermal stability (m.p. 165°C) compared to alkyl-substituted analogs .

Reactivity and Functionalization Bromine atoms at positions 2 and 7 enable Suzuki-Miyaura and Ullmann-type cross-coupling reactions, critical for synthesizing conjugated polymers or small molecules in optoelectronics . Hydroxyl groups (e.g., in 2,7-Dihydroxy-9-fluorenone) increase polarity and participation in hydrogen bonding, expanding utility in pharmaceutical intermediates .

Applications in Materials Science

  • Long alkyl-chain derivatives (e.g., 9,9-Dioctyl-2,7-dibromofluorene) are preferred in organic electronics due to their film-forming properties .
  • Phenyl-substituted analogs may serve as rigid building blocks for high-performance polymers .

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